N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide
Description
N-[4-(Acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a thioether-linked acetamide moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a cytohesin inhibitor or anti-inflammatory agent . Its molecular formula is C₁₈H₁₇FN₆O₂S (average mass: 400.44 g/mol), with a ChemSpider ID of 1526931 (closest analog in ).
Properties
Molecular Formula |
C18H17FN6O2S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17FN6O2S/c1-11(26)21-12-6-8-13(9-7-12)22-16(27)10-28-18-24-23-17(25(18)20)14-4-2-3-5-15(14)19/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27) |
InChI Key |
ACKFHJXBTAZZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of 4-aminophenyl compounds using acetic anhydride under acidic conditions.
Introduction of the Triazolylthio Group: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and thiourea in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated via a nucleophilic substitution reaction using fluorobenzene derivatives.
Final Coupling: The final step involves coupling the intermediate products through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting transcription factors and gene expression profiles.
Comparison with Similar Compounds
Critical Analysis of Substituent Impact
- Fluorine Substituents: The 2-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., Compound 585554-02-5) .
- Acetylamino vs. Dimethylamino: The acetylamino group in the target compound provides stronger hydrogen-bonding capacity than dimethylamino (Compound 1), likely improving target affinity .
- Bromine vs. Fluorine : Brominated derivatives (e.g., Compound 9c) exhibit higher molecular weight and reduced solubility, limiting bioavailability .
Biological Activity
N-[4-(acetylamino)phenyl]-2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]acetamide, often referred to by its CAS number 951975-94-3, is a compound of significant interest due to its diverse biological activities. This article aims to comprehensively review the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H16FN3O2S, with a molecular weight of 369.4 g/mol. The compound features a complex structure that includes an acetylamino group, a triazole ring, and a fluorophenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN3O2S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 951975-94-3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole and thiadiazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens. A study demonstrated that derivatives of triazoles possess broad-spectrum antimicrobial activity against bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In experimental models, related triazole derivatives exhibited inhibition rates comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies involving triazole derivatives have reported cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Screening : In a study evaluating various triazole derivatives for antimicrobial activity, this compound showed promising results against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Activity : A pharmacological evaluation revealed that at certain doses (1/10 DL50), the compound exhibited an inhibition rate of edema comparable to indomethacin .
- Anticancer Activity : In vitro tests demonstrated the ability of this compound to inhibit the proliferation of cancer cells in several lines tested, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

